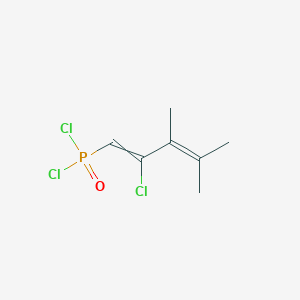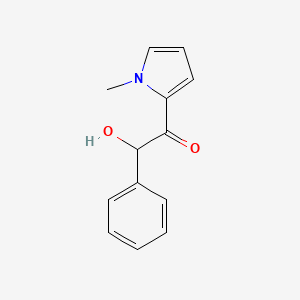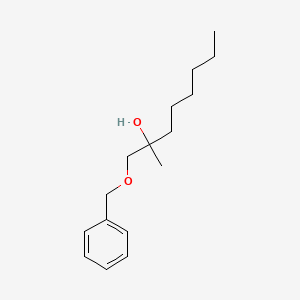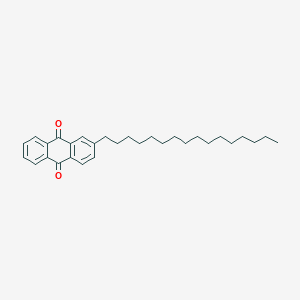
4-(2-Phenylbutanamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenylbutanamido)butanoic acid is an organic compound with the molecular formula C14H19NO3 It is a derivative of butanoic acid, featuring an amide linkage with a phenyl-substituted butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylbutanamido)butanoic acid typically involves the following steps:
Formation of 2-Phenylbutanoyl Chloride: This can be achieved by reacting 2-phenylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The 2-phenylbutanoyl chloride is then reacted with butanoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Phenylbutanamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-(2-phenylbutylamino)butanoic acid.
Substitution: Formation of various substituted amides depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(2-Phenylbutanamido)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective effects and as a chemical chaperone.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases due to its ability to ameliorate protein misfolding and aggregation.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2-Phenylbutanamido)butanoic acid involves its interaction with molecular chaperones and inhibition of histone deacetylases (HDACs). By acting as a chemical chaperone, it helps in the proper folding of proteins and prevents their aggregation. Additionally, its HDAC inhibitory activity can lead to changes in gene expression, contributing to its therapeutic effects in neurodegenerative diseases.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbutyric acid: Known for its neuroprotective effects and HDAC inhibitory activity.
2-Phenylbutanoic acid: Used as an intermediate in organic synthesis.
Butanoic acid derivatives: Various derivatives with different substituents on the butanoic acid backbone.
Uniqueness
4-(2-Phenylbutanamido)butanoic acid is unique due to its specific amide linkage and phenyl substitution, which confer distinct chemical properties and biological activities. Its ability to act as a chemical chaperone and HDAC inhibitor makes it particularly valuable in research focused on neurodegenerative diseases.
Propiedades
Número CAS |
90068-67-0 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
4-(2-phenylbutanoylamino)butanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-2-12(11-7-4-3-5-8-11)14(18)15-10-6-9-13(16)17/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,18)(H,16,17) |
Clave InChI |
LGJSCKQIUCNDMG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)









![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)
![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)

![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)
